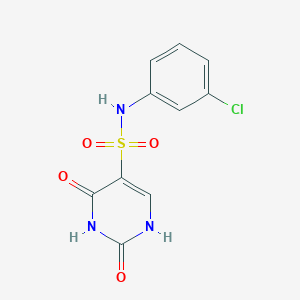

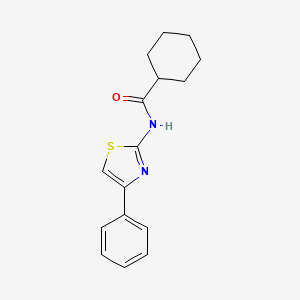

![molecular formula C21H18N2O3 B5556345 N-环己基-6-氧代-6H-蒽并[1,9-cd]异恶唑-3-甲酰胺](/img/structure/B5556345.png)

N-环己基-6-氧代-6H-蒽并[1,9-cd]异恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"N-cyclohexyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide" is a compound likely of interest due to its unique structure incorporating elements of isoxazole and anthracene. Such compounds are studied for their potential applications in various fields, including materials science and pharmacology, due to their distinctive chemical and physical properties.

Synthesis AnalysisThe synthesis of similar anthra[1,9-cd]isoxazole derivatives involves complex organic reactions, including cycloadditions, nitrosation, and substitutions. For example, the synthesis of related compounds often involves the reaction of anthranilic acid derivatives with isocyanates to form isoxazolines, followed by further functionalization (Gornostaev et al., 1980; McLaughlin et al., 2016). These methodologies highlight the potential synthetic routes that could be adapted for the synthesis of "N-cyclohexyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide."

Molecular Structure Analysis

Isoxazole and anthracene derivatives exhibit interesting molecular structures due to their aromatic systems and heterocyclic components. These structures can be characterized by various spectroscopic techniques, including NMR and X-ray crystallography, to determine their conformation and stereochemistry (Akasaka et al., 2005). The presence of the isoxazole ring introduces nitrogen and oxygen heteroatoms, which significantly impact the electronic distribution and chemical reactivity of these compounds.

Chemical Reactions and Properties

Anthra[1,9-cd]isoxazole derivatives undergo a variety of chemical reactions, including nucleophilic attacks, ring openings, and nitrosation, leading to a wide range of functionalized products (Gornostaev et al., 2006). These reactions are influenced by the compound's electronic structure, which is affected by the nitrogen and oxygen atoms in the isoxazole ring and the conjugated system of the anthracene moiety.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are determined by the molecular structure, particularly the balance between polar and nonpolar regions, and the presence of hydrogen bonding sites (Akasaka et al., 2005).

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are defined by the compound's functional groups. The isoxazole ring, being a heteroaromatic system, contributes to the compound's chemical reactivity, potentially participating in cycloadditions, electrophilic substitutions, and other reactions typical for aromatic compounds with heteroatoms (Gornostaev et al., 1980; McLaughlin et al., 2016).

For further exploration and specific details on synthesis methods, molecular structure, and properties, the cited references provide foundational insights into the chemistry of anthra[1,9-cd]isoxazole derivatives and related compounds:

- Gornostaev, L. M., et al. (1980). Chemistry of Heterocyclic Compounds. (source)

- McLaughlin, G., et al. (2016). Drug Testing and Analysis. (source)

- Akasaka, K., et al. (2005). Bioscience, Biotechnology, and Biochemistry. (source)

- Gornostaev, L. M., et al. (2006). Russian Journal of Organic Chemistry. (source)

科学研究应用

合成和抗病毒活性

N-环己基-6-氧代-6H-蒽并[1,9-cd]异恶唑-3-甲酰胺衍生物已被合成并评估其潜在的抗病毒活性。这些化合物通过创新的合成途径,对乙型肝炎和丙型肝炎病毒、人乳头瘤病毒和流感病毒等病毒表现出从适度到显着的抑制效果,突出了它们作为抗病毒剂的潜力。该合成利用了亚硝基羰基中间体的化学性质,重点关注外选择性 1,3-偶极环加成过程,以获得所需的含蒽核苷类似物 (Moggio 等人,2012 年);(Memeo 等人,2015 年)。

化学反应性和应用

类似的异恶唑衍生物的化学行为已经过研究,揭示了它们对伯胺和仲胺的反应性。此类反应导致氨基衍生物在包括材料科学和合成化学在内的各个领域具有潜在应用。这些化合物的简易胺化开辟了创建新型蒽醌衍生物的途径,这可能对新材料和化学探针的开发产生影响 (Gornbstaev 等人,1980 年)。

固相合成和材料应用

对异恶唑的固相合成及其在二杂环化合物中的整合的研究为开发在荧光标记和成像中具有潜在用途的新材料奠定了基础。这些化合物通过其独特的物理光学特性,为材料科学和生物成像领域的科学探索提供了有希望的途径 (Quan & Kurth,2004 年)。

杀虫活性

含有异恶唑和恶二唑环的邻氨基苯甲酰胺类似物已被合成,并显示出对小菜蛾等害虫具有很高的杀虫活性。这些发现强调了此类化合物在开发新的、更有效的杀虫剂方面的潜力。伴随这些合成的构效关系 (SAR) 研究提供了优化这些化合物以提高疗效和减少环境影响的见解 (Liu 等人,2017 年)。

荧光探针和传感器开发

基于 N-环己基-6-氧代-6H-蒽并[1,9-cd]异恶唑-3-甲酰胺衍生物开发荧光探针用于生物标志物和离子的选择性传感,突出了它们在分析化学中的潜力。这些探针可以提供一种检测和量化特定生物或化学物质的新方法,从而促进生物化学、环境科学和医学诊断领域的研究 (Curiel 等人,2012 年)。

属性

IUPAC Name |

N-cyclohexyl-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c24-19-13-8-4-5-9-14(13)20-17-15(19)10-11-16(18(17)23-26-20)21(25)22-12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWWJMNPGYRYLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C3C4=C(C5=CC=CC=C5C3=O)ON=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rel-(3aS,6aS)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5556262.png)

![N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5556276.png)

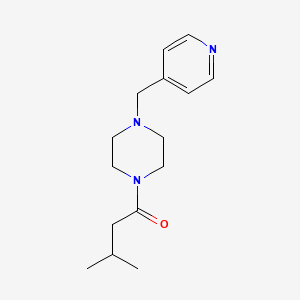

![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-(methylthio)pyridine](/img/structure/B5556278.png)

![1-[(benzyloxy)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5556287.png)

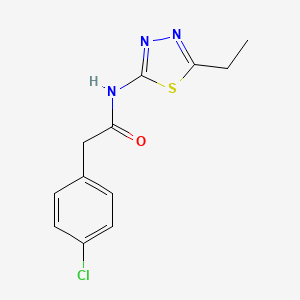

![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B5556298.png)

![N-(2-{[(4-bromo-1,3-benzodioxol-5-yl)methylene]amino}phenyl)-4-methyl-2-nitrobenzenesulfonamide](/img/structure/B5556313.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5556315.png)

![N,N-dimethyl-4-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5556326.png)

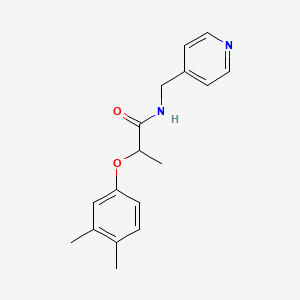

![1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5556350.png)